1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine
CAS No.:
Cat. No.: VC18005298
Molecular Formula: C10H12F2N2
Molecular Weight: 198.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine -](/images/structure/VC18005298.png)
Specification
Molecular Formula | C10H12F2N2 |
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Molecular Weight | 198.21 g/mol |
IUPAC Name | 1-[(3,4-difluorophenyl)methyl]azetidin-3-amine |
Standard InChI | InChI=1S/C10H12F2N2/c11-9-2-1-7(3-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2 |
Standard InChI Key | NZMCSWZQQGSHPZ-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1CC2=CC(=C(C=C2)F)F)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine (molecular formula: ) features an azetidine core (a saturated four-membered ring with one nitrogen atom) substituted at the 1-position with a (3,4-difluorophenyl)methyl group and at the 3-position with an amine. The difluorophenyl moiety introduces electron-withdrawing effects and increased metabolic stability compared to non-fluorinated analogs . The amine group enables hydrogen bonding, which is critical for interactions with biological targets.
Key structural features:
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Azetidine ring: Confers ring strain (approximately 25–30 kcal/mol) that influences reactivity and conformational preferences .
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Fluorine substituents: The 3,4-difluorophenyl group enhances lipophilicity (calculated logP ~2.1) and modulates electronic properties .
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Amine functionality: Provides a site for derivatization or salt formation, improving solubility in acidic environments.
Physicochemical Properties
While experimental data for this specific compound is scarce, estimates based on structural analogs suggest:
Property | Value/Description | Source |
---|---|---|
Molecular weight | 197.21 g/mol | Calculated |
logP (octanol-water) | ~2.1 (estimated) | |
Water solubility | Low (mg/L range in neutral pH) | |
pKa (amine) | ~9.5–10.5 |
The fluorine atoms reduce basicity compared to non-fluorinated azetidines, as electron withdrawal decreases the amine’s lone pair availability .
Synthesis and Manufacturing
Synthetic Routes
Azetidine-3-amines are typically synthesized via ring-opening reactions or nucleophilic substitutions. Recent advances, such as the method described by Wang and Duncton , enable one-step synthesis from commercially available precursors. For 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine, a plausible pathway involves:
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Precursor preparation: Reacting 3,4-difluorobenzyl bromide with azetidin-3-amine under basic conditions.
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Nucleophilic substitution:
Optimization Challenges
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Ring strain: The azetidine’s instability under acidic or high-temperature conditions necessitates mild reaction parameters .
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Steric hindrance: Bulky substituents on the benzyl group can reduce reaction efficiency, requiring excess amine or prolonged heating .
Biological Activities and Mechanisms
Hypothesized Targets
While no direct studies on this compound exist, structurally related azetidines exhibit activity against:
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Enzymes: Inhibition of thymidylate synthase (TS) and histone deacetylases (HDACs) .
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Receptors: Modulation of G-protein-coupled receptors (GPCRs) due to conformational rigidity .
Fluorine substituents may enhance blood-brain barrier permeability, suggesting potential central nervous system (CNS) applications .
Comparative Analysis with Analogs
Compound | Biological Activity | Structural Difference |
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1-(3-Fluoropropyl)azetidin-3-amine | Anticancer (IC50: ~12 µM on MCF-7) | Fluoropropyl vs. difluorophenyl |
(3R)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine | Dopamine receptor binding (Ki: 0.8 nM) | Piperidine vs. azetidine core |
The azetidine core’s smaller ring size may improve target selectivity compared to piperidine derivatives .
Applications in Medicinal Chemistry
Drug Design Considerations
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Conformational restriction: The azetidine ring limits rotational freedom, enhancing binding affinity to target proteins .
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Fluorine effects: Improved metabolic stability and membrane permeability compared to non-fluorinated analogs .
Future Perspectives
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